Benzofurans are a class of organic compounds that are characterized by a fused benzene and furan ring. They are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 6-Bromo-2,3-dihydrobenzofuran and its derivatives have been the subject of various studies due to their potential applications in the synthesis of natural products, as inhibitors in biological systems, and as antifungal agents12345678.
The reactivity of 6-bromo-2,3-dihydrobenzofuran stems from the bromine atom, which can participate in various substitution reactions. For instance, it can undergo palladium-catalyzed coupling reactions, as exemplified by the synthesis of 3-methylene-2,3-dihydrobenzofuran stabilized as its tricarbonylchromium complex. [] The bromine atom also allows for the introduction of diverse functional groups at the 6-position, enabling the exploration of structure-activity relationships.
The synthesis of 2-bromo-6-hydroxybenzofurans has been optimized to provide a one-pot, protecting group-free approach for the synthesis of natural products such as moracins and gramniphenols. This method offers shorter routes and is significant for the efficient production of these compounds1.
Derivatives of 6-Bromo-2,3-dihydrobenzofuran have been studied for their potential as antitumor agents. The 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, for example, have shown promise as irreversible inhibitors of EGFR and HER-2 tyrosine kinases, with one compound demonstrating excellent oral activity in a xenograft model2.
Compounds like 6-bromo-4-ethoxyethylthio quinazoline have been evaluated for their antifungal effects on plant pathogenic fungi, showing high antifungal activities and providing insights into their mechanism of action against fungal pathogens4.
Bromomethylene furanones have been synthesized and investigated for their ability to interfere with microbial communication and biofilm formation, which is crucial in the development of new antimicrobial strategies3.
A series of 2,3-dihydrobenzofurans have been developed as potent BET inhibitors with selectivity for the second bromodomain (BD2). These inhibitors have been optimized for solubility and pharmacokinetics, showing potential for therapeutic applications7.
The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans has been facilitated by organocatalytic activation of N-bromosuccinimide, enabling the conversion of 2-allylphenols to highly functionalized compounds. This has implications for the development of new synthetic methodologies6. Additionally, 3-(Bromomethylene)isobenzofuran-1(3H)-ones have been synthesized through regioselective bromocyclization, with the potential for further chemical transformations8.
The mechanism of action of 6-Bromo-2,3-dihydrobenzofuran derivatives varies depending on the biological target. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been shown to act as irreversible inhibitors of tyrosine kinases like EGFR and HER-2, which are important in cancer cell signaling. These compounds covalently interact with the target enzymes, leading to enhanced antitumor activity2. In the context of antifungal activity, 6-bromo-4-ethoxyethylthio quinazoline has been reported to exhibit high antifungal activities by affecting the mycelial reducing sugar, chitosan, soluble protein, and pyruvate content, as well as chitinase activity in fungi4. Another derivative, 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one, has demonstrated fungicidal activity against Candida albicans by damaging the cell membrane5.
6-Bromo-2,3-dihydrobenzofuran is a brominated heterocyclic compound characterized by a fused benzene ring and a dihydrofuran ring. Its systematic IUPAC name is 6-bromo-2,3-dihydro-1-benzofuran, unambiguously defining the bromine atom’s position at the sixth carbon of the benzofuran scaffold [7]. The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring where positions 2 and 3 are saturated, distinguishing it from fully aromatic benzofurans. Key identifiers include:
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₇BrO |
Average Mass | 199.045 g/mol |
Monoisotopic Mass | 197.968 Da |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 1 (Oxygen atom) |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 13.1 Ų |
Heavy Atom Count | 10 |
The bromine atom at C6 creates a region of high electron density, making this site susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy confirm that the dihydrofuran ring adopts a semi-planar conformation, with the bromine atom orthogonal to the benzofuran plane, influencing steric interactions in synthetic applications [3] .
The exploration of dihydrobenzofurans began in the early 20th century with the development of cyclization strategies for oxygen-containing heterocycles. Initial syntheses relied on acid- or base-catalyzed intramolecular etherification of phenolic precursors, as exemplified by the NICKL reaction (1958), where lithium phenolates were heated with allyl halides to form 2,3-dihydrobenzofurans [8]. However, regioselective bromination at the C6 position remained challenging due to competing electrophilic addition at other aromatic sites.
The advent of transition metal catalysis in the late 20th century revolutionized access to regiodefined bromodihydrobenzofurans. Palladium-catalyzed couplings (e.g., Suzuki, Heck) enabled chemists to exploit 6-bromo-2,3-dihydrobenzofuran as a versatile building block, leveraging the bromine atom as a directing group for carbon-carbon bond formation [9]. By the 2010s, methodologies expanded to include rhodium(III)-catalyzed C–H functionalization and [3+2] annulations, allowing direct incorporation of the brominated scaffold into complex architectures like spirooxindoles [9].
Table 2: Evolution of Synthetic Approaches to 6-Bromo-2,3-dihydrobenzofuran
Era | Methodology | Limitations | Advancements |
---|---|---|---|
1950–1980 | NICKL reaction; Electrophilic bromination | Low regioselectivity; Harsh conditions | First routes to dihydrobenzofuran core |
1980–2000 | Copper/iron-mediated cyclizations | Moderate yields; Limited substrate scope | Regiocontrol via ortho-quinone intermediates |
2000–Present | Transition metal catalysis (Pd, Rh) | Requires expensive ligands | Atom economy; Enantioselective variants; C–H activation |
Recent innovations focus on asymmetric synthesis, particularly for chiral amine derivatives like (S)-6-bromo-2,3-dihydrobenzofuran-3-amine (CAS: 1228568-69-1), which serves as a precursor to pharmacologically active molecules [4] [9].
Medicinal Chemistry Applications
6-Bromo-2,3-dihydrobenzofuran is a privileged scaffold in drug discovery due to its:
Table 3: Pharmacological Relevance of Molecular Modifications
Derivative | Biological Target | Therapeutic Area |
---|---|---|
6-Bromo-4-ethoxyethylthio quinazoline | Chitin synthesis in fungi | Antifungal agents |
Imidazolium-dihydrobenzofuran conjugates | Tubulin polymerization | Cytotoxic agents |
Prucalopride (containing dihydrobenzofuran) | 5-HT₄ receptor agonist | Gastrointestinal prokinetic |
Synthetic Organic Chemistry Utility
The bromine atom enables diverse transformations:
The compound’s versatility is further evidenced in materials science, where it acts as a monomer for conductive polymers and ligand design for metal-organic frameworks [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4